(2S)-1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine
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Overview
Description
(2S)-1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine: is a chemical compound characterized by the presence of a difluorophenyl group attached to a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine typically involves the use of starting materials such as 2,4-difluorophenylacetonitrile and ethylamine. The reaction proceeds through a series of steps including nitrile reduction, amine protection, and subsequent deprotection to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to facilitate efficient production .
Chemical Reactions Analysis
Types of Reactions: (2S)-1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine undergoes various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents such as alkyl halides
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines
Scientific Research Applications
Chemistry: In chemistry, (2S)-1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of fluorinated amines in biological systems .
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development due to its ability to interact with specific biological targets .
Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it suitable for various applications in chemical manufacturing .
Mechanism of Action
The mechanism of action of (2S)-1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
- (2S)-4-(2,5-Difluorophenyl)-N,N-dimethyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide
- (2S)-4-(2,5-Difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide
Comparison: Compared to similar compounds, (2S)-1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine exhibits unique properties due to the presence of the ethylamine groupThe difluorophenyl group also contributes to its distinct chemical behavior, making it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
(2S)-1-(2,4-difluorophenyl)-N-ethylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N/c1-3-14-8(2)6-9-4-5-10(12)7-11(9)13/h4-5,7-8,14H,3,6H2,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTJQTYXDACVPM-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](C)CC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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